

2-Bromo-3,6-difluorobenzoic acid CAS number 124244-65-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzoic acid

Cat. No.: B2729813

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Core Compound Profile and Physicochemical Properties

2-Bromo-3,6-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and two fluorine atoms—on a benzene ring makes it a highly versatile intermediate. The interplay of these groups dictates the molecule's reactivity and its value in constructing complex molecular architectures.

The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.^{[1][2]} The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.^{[1][3]}

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	124244-65-1	[4] [5] [6] [7]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂	[6] [7] [8]
Molecular Weight	237.00 g/mol	[6] [7] [8]
Appearance	White to light yellow powder/crystal	
SMILES	O=C(O)C1=C(F)C=CC(F)=C1 Br	[8]

| MDL Number | MFCD11849930 |[\[7\]](#)[\[8\]](#) |

Caption: Structure of **2-Bromo-3,6-difluorobenzoic acid**.

Representative Synthesis Pathway

The synthesis of polysubstituted aromatics like **2-Bromo-3,6-difluorobenzoic acid** requires precise control over regioselectivity. While multiple routes are conceivable, a common strategy involves the functionalization of a pre-existing difluoroaromatic compound. A plausible approach, adapted from methodologies for similar compounds, involves the ortho-lithiation and subsequent bromination of a difluorobenzoic acid precursor.

The rationale for this approach lies in the directing effect of the carboxylic acid group (after deprotonation) and the fluorine atoms, which can influence the acidity of adjacent protons, facilitating regioselective metalation.



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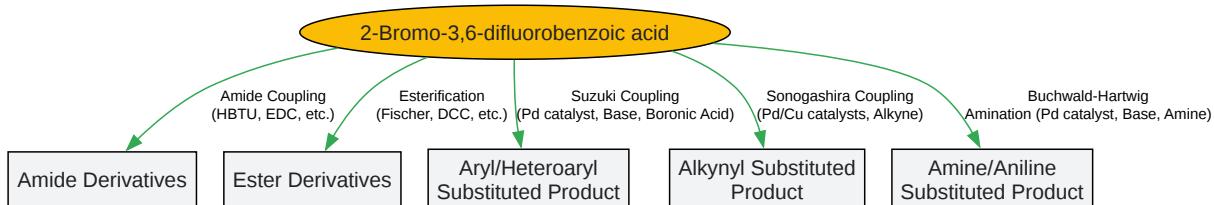
Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol Outline:

- Setup: A solution of the starting material (e.g., 2,5-difluorobenzoic acid) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to -78 °C.
- Metalation: A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise. The base deprotonates both the carboxylic acid and the most acidic aromatic proton, which is ortho to the fluorine at position 2 and meta to the fluorine at position 5.
- Bromination: An electrophilic bromine source, like N-bromosuccinimide (NBS) or a solution of bromine in an appropriate solvent, is added slowly to the reaction mixture at low temperature.
- Quenching & Workup: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). This protonates the carboxylate and any remaining organolithium species.
- Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over a drying agent like sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The value of **2-Bromo-3,6-difluorobenzoic acid** lies in its capacity to undergo a variety of selective chemical transformations at its three functional sites. This allows for the systematic and predictable construction of more complex molecules.



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Caption: Key synthetic transformations of **2-Bromo-3,6-difluorobenzoic acid**.

- Carboxylic Acid Group: This is the most straightforward functional group to modify.
 - Amidation: Can be readily converted to amides using standard coupling reagents (e.g., HBTU, EDC) with a primary or secondary amine. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).
 - Esterification: Can be esterified under acidic conditions (Fischer esterification) with an alcohol or through reaction with an alkyl halide after conversion to its carboxylate salt.
- Bromine Atom: The C-Br bond is the primary site for building molecular complexity through cross-coupling reactions.^[3]
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl groups.
 - Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes provides access to aryl-alkyne structures.
 - Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the formation of C-N bonds, creating substituted aniline derivatives.
- Difluorinated Aromatic Ring: The two fluorine atoms are not merely spectators. Their strong electron-withdrawing nature increases the acidity of the carboxylic acid and influences the electron density of the ring, which can affect the rates and outcomes of cross-coupling reactions. They also enhance the metabolic stability of the final compound, a highly desirable trait in drug candidates.^{[1][2]}

Applications in Research and Drug Development

Halogenated benzoic acids are critical starting materials in pharmaceutical research. The specific substitution pattern of **2-Bromo-3,6-difluorobenzoic acid** makes it a valuable intermediate for synthesizing targeted therapeutic agents.

- **Scaffold for Enzyme Inhibitors:** The ability to build out complexity from the bromine and carboxylic acid positions allows for the creation of molecules designed to fit into the active sites of enzymes. For example, related fluorinated benzoic acids are used to synthesize inhibitors for targets like PTP-MEG2, relevant in type 2 diabetes research.[\[1\]](#)
- **Building Block for Receptor Modulators:** The core structure can be elaborated into ligands for various biological receptors. For instance, derivatives of difluorinated aromatics have been explored as ROR γ t inverse agonists for treating inflammatory diseases.[\[9\]](#)
- **Oncology Research:** Polysubstituted aromatic intermediates are fundamental to the synthesis of novel compounds targeting cancer pathways. For example, 2-Amino-6-bromo-3,5-difluorobenzoic acid, a related compound, is a key building block for developing modulators of the KRAS G12D mutant protein, a significant driver in many human cancers.[\[10\]](#)

The strategic use of this building block enables medicinal chemists to perform structure-activity relationship (SAR) studies by systematically varying the substituents introduced via cross-coupling or amide bond formation.[\[3\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Bromo-3,6-difluorobenzoic acid** is essential to ensure personnel safety. The following guidelines are based on available Safety Data Sheet (SDS) information for this and structurally similar compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Hazard and Precautionary Information

Category	Recommendation	Source(s)
Pictograms	GHS07 (Exclamation Mark)	
Hazard Statements	Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.	[12][13]
Personal Protective Equipment (PPE)	<p>Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.</p> <p>Use in a well-ventilated area or chemical fume hood.</p>	[11][12]
First Aid (Eyes)	<p>Immediately rinse cautiously with water for several minutes.</p> <p>Remove contact lenses, if present and easy to do.</p> <p>Continue rinsing. If irritation persists, seek medical attention.</p>	[11][12][13]
First Aid (Skin)	<p>Wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.</p>	[11][12]
First Aid (Inhalation)	Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.	[11][12]
First Aid (Ingestion)	Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.	

Category	Recommendation	Source(s)
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.	[8][11][14]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [11][12] |

Conclusion

2-Bromo-3,6-difluorobenzoic acid is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactive sites, combined with the beneficial electronic and steric properties conferred by its fluorine substituents, provide a reliable and versatile platform for the synthesis of novel compounds with potential therapeutic applications. Understanding the principles of its reactivity and adhering to strict safety protocols are paramount for leveraging its full potential in the research and development landscape.

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- To cite this document: BenchChem. [2-Bromo-3,6-difluorobenzoic acid CAS number 124244-65-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2729813#2-bromo-3-6-difluorobenzoic-acid-cas-number-124244-65-1]

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